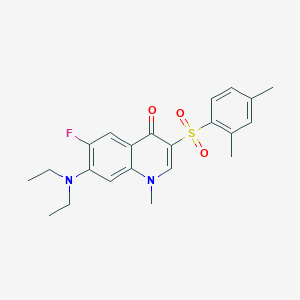
2-(4-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves an optimized coupling reaction . This process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of various heterocyclic compounds, such as thiazoles, pyridines, and thiophenes, which are crucial in developing pharmaceuticals due to their antimicrobial and antifungal activities (Wardkhan et al., 2008; Elgemeie et al., 1988). These studies highlight the versatility of compounds with acetamide groups in synthesizing biologically active molecules.
Antimicrobial and Antifungal Activities
Compounds synthesized from acetamide derivatives have been evaluated for their antimicrobial and antifungal properties, showing significant activities against various bacterial and fungal strains (Fuloria et al., 2009). This suggests potential applications of the compound in developing new antimicrobial agents.
Antitumor and Antiproliferative Activities
Studies on the synthesis and biological evaluation of compounds containing acetamide and similar functionalities have demonstrated their potential antitumor and antiproliferative activities (Albratty et al., 2017). These findings indicate the possible use of such compounds in cancer research and therapy.
Glutaminase Inhibitors
Research into derivatives of nimesulide, which shares structural similarities with the compound of interest, has explored their potential as glutaminase inhibitors, a target for cancer therapy due to the role of glutaminase in tumor cell metabolism (Shukla et al., 2012). This suggests a potential application in designing new anticancer drugs.
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically antibodies . It has been shown to react with monoclonal antibodies, such as anti-horseradish peroxidase IgG, modifying lysine residues .
Mode of Action
The compound acts as a protein crosslinker . It interacts with its targets by modifying lysine residues in the antibody structure . This modification can alter the function of the antibodies, potentially enhancing their ability to bind to their targets.
Biochemical Pathways
It is known that the compound can influence the process of protein crosslinking . This could potentially affect various biochemical pathways involving protein-protein interactions.
Result of Action
The compound’s action results in the modification of lysine residues in antibodies . This can potentially enhance the antibodies’ binding affinity for their targets, thereby increasing their effectiveness. In addition, the compound has been found to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
: 2,5-Dioxopyrrolidin-1-yl acrylate (N-Succinimidyl acrylate,N-丙烯酰氧基琥珀酰亚胺) : 4- (2,5-Dimethyl-1H-pyrrol-1-yl)-N- (2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture
Future Directions
properties
IUPAC Name |
2-[4-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7S/c17-14(20)11-26-12-1-3-13(4-2-12)27(23,24)18-7-9-25-10-8-19-15(21)5-6-16(19)22/h1-4,18H,5-11H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWUOFVGXSPMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

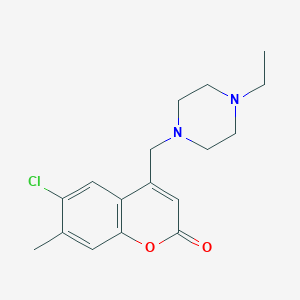

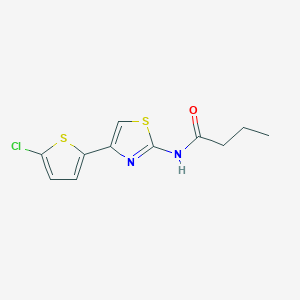
![N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2466879.png)
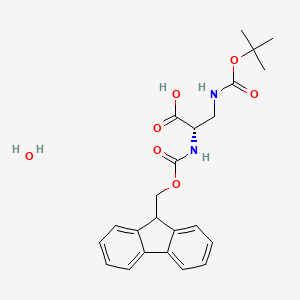
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)
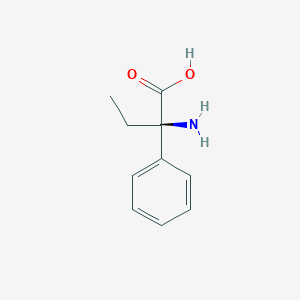
![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)
![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
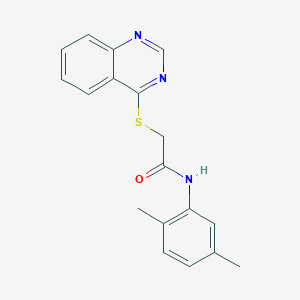
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
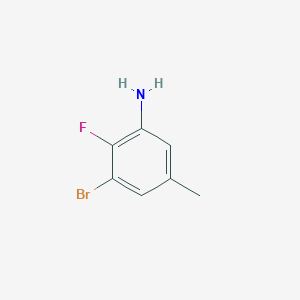
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
